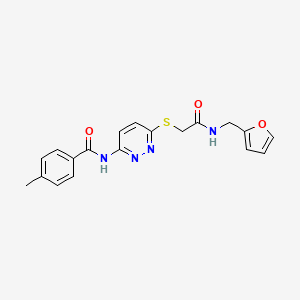![molecular formula C20H21N3O3S2 B3203740 N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1021265-75-7](/img/structure/B3203740.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Vue d'ensemble
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as BPTP, is a small molecule inhibitor that has shown potential in inhibiting protein tyrosine phosphatase 1B (PTP1B) activity. PTP1B is a negative regulator of insulin signaling and has been implicated in the development of insulin resistance and type 2 diabetes. BPTP has been extensively studied for its potential use in treating metabolic disorders such as diabetes and obesity.
Mécanisme D'action
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide inhibits PTP1B activity by binding to the catalytic site of the enzyme. PTP1B is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. This compound has also been shown to inhibit the activity of other protein tyrosine phosphatases, such as SHP-1 and SHP-2.
Biochemical and Physiological Effects
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. In vitro studies have also shown that this compound increases glucose uptake in adipocytes and skeletal muscle cells. This compound has also been shown to have anti-inflammatory effects and to inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and modified. This compound has also been extensively studied for its potential use in treating metabolic disorders, making it a well-characterized compound. One limitation is that this compound has been shown to inhibit the activity of other protein tyrosine phosphatases, which may have unintended effects in some experimental systems.
Orientations Futures
For research on N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide include the development of more potent and selective inhibitors of PTP1B activity. There is also a need for further studies to investigate the long-term effects of this compound on glucose metabolism and insulin sensitivity. This compound may also have potential in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease.
Applications De Recherche Scientifique
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been extensively studied for its potential use in treating metabolic disorders such as diabetes and obesity. In vitro studies have shown that this compound inhibits PTP1B activity, leading to increased insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies in animal models have also shown that this compound improves glucose tolerance and insulin sensitivity.
Propriétés
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-28(25,26)23-12-10-14(11-13-23)19(24)21-16-7-3-2-6-15(16)20-22-17-8-4-5-9-18(17)27-20/h2-9,14H,10-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRNWNLKKARROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3203664.png)
![3-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3203675.png)
![3-(4-chlorobenzyl)-N-(2-methoxyphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3203679.png)
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide](/img/structure/B3203683.png)


![N-(4-((2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decan-8-yl)sulfonyl)phenyl)acetamide](/img/structure/B3203709.png)
![8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3203710.png)
![4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B3203718.png)
![3-(2-Phenoxyethyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3203725.png)


